Perfluorooctanamidine

Vue d'ensemble

Description

Synthesis Analysis

The first paper presents a method for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles . The synthesis involves the use of perfluoro acid anhydrides as a perfluoroalkyl source for intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. This method allows for the creation of perfluoroalkylated chemical libraries, which can be valuable in the search for new drug candidates and agrochemicals. The paper also discusses the synthetic utility of bench-stable trifluoromethylated aziridine, prepared on a gram scale, which can be used to synthesize a wide variety of trifluoromethylated amines.

Molecular Structure Analysis

The second paper does not directly analyze the molecular structure of perfluorooctanamidine but does provide insight into the structural characterization of related perfluoroalkylated compounds . The macrocyclic systems synthesized from perfluoro-4-isopropylpyridine were characterized by X-ray crystallography, which is a critical tool for determining the molecular structure of complex compounds.

Chemical Reactions Analysis

The first paper details the chemical reactions involved in the synthesis of perfluoroalkylated N-heterocycles . The reactions are facilitated by diacyl peroxides generated in situ from perfluoro acid anhydrides with urea·H2O2. These react with aminoalkenes in the presence of a copper catalyst, which controls the product selectivity between amino- and carbo-perfluoroalkylations. A mechanistic study suggests that Cu(I) accelerates CF3 radical formation, which is the turnover-limiting step, while Cu(II) influences product selectivity.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of perfluorooctanamidine, they do highlight the general properties of perfluoroalkylated compounds. These compounds typically exhibit high chemical and thermal stability due to the strong carbon-fluorine bonds present in the perfluoroalkyl groups . The ability to complex with cations and anions, as mentioned in the second paper, indicates potential applications in materials science and catalysis .

Mécanisme D'action

Target of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This suggests that its primary targets could be the lipid layer and meibomian glands .

Mode of Action

Perfluorooctanamidine mediates its actions in the lipid layer and meibomian glands . This interaction could result in changes to the tear film, potentially alleviating symptoms of dry eye disease .

Biochemical Pathways

It is suggested that it may influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These pathways play crucial roles in various biological processes, including cell signaling, growth, and development .

Propriétés

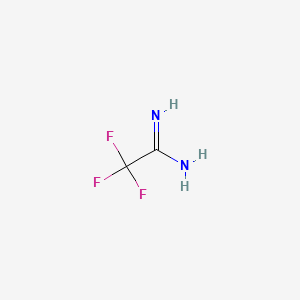

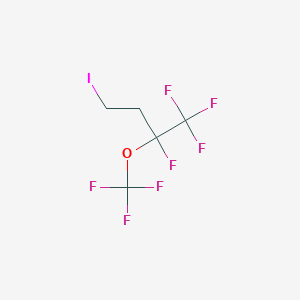

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKOLAKAFYZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381151 | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorooctanamidine | |

CAS RN |

307-31-3 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)